molecular formula C8H8ClNOS B13596054 2-Chloro-4-methoxybenzene-1-carbothioamide

2-Chloro-4-methoxybenzene-1-carbothioamide

Cat. No.: B13596054
M. Wt: 201.67 g/mol
InChI Key: ZNOYCTMNCQJZLK-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxybenzene-1-carbothioamide is a substituted benzene derivative featuring a chloro group at the 2-position, a methoxy group at the 4-position, and a carbothioamide (-C(=S)NH₂) functional group at the 1-position. The electron-withdrawing chloro and electron-donating methoxy groups influence its electronic properties, while the carbothioamide group provides reactive sites for further derivatization.

Properties

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

2-chloro-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C8H8ClNOS/c1-11-5-2-3-6(8(10)12)7(9)4-5/h2-4H,1H3,(H2,10,12)

InChI Key

ZNOYCTMNCQJZLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=S)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxybenzothioamide typically involves the nucleophilic substitution reaction of 2-chloro-4-methoxybenzoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-4-methoxybenzothioamide follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxybenzothioamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzothioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-4-methoxybenzothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxybenzothioamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between 2-chloro-4-methoxybenzene-1-carbothioamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups
This compound C₈H₇ClNO₂S 216.67 g/mol Cl (2-position), OCH₃ (4-position) Carbothioamide (-C(=S)NH₂)
3-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-carbothioamide C₁₄H₁₁ClFNOS 295.76 g/mol Cl (2-position, fluorophenyl), F (4-position, fluorophenyl), OCH₂ (bridge) Carbothioamide, fluorophenyl-methoxy linkage
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide C₁₉H₁₇ClN₂O₂S 372.87 g/mol Cl (4-chlorophenyl), OCH₃ (4-methoxyphenyl), thiazole ring Thiazole-carboxamide, benzyl substituents
Key Observations:

Substituent Diversity: The target compound has a simpler structure with direct substitution on the benzene ring. In contrast, the compound from incorporates a fluorophenyl-methoxy bridge, introducing steric bulk and additional halogen (F) interactions.

Functional Group Impact: Carbothioamide groups (common in and the target compound) are known for their role in hydrogen bonding and metal coordination, which may influence biological activity or crystallization behavior.

Electronic and Reactivity Comparisons

  • Electron-Donating vs. Withdrawing Effects: The methoxy group (electron-donating) in the target compound and may enhance resonance stabilization, whereas the chloro and fluoro substituents (electron-withdrawing) in could increase electrophilicity at the carbothioamide site. Fluorine in may improve metabolic stability or lipophilicity compared to the non-fluorinated target compound.
  • Reactivity Pathways :

    • The carbothioamide group in the target compound and is prone to nucleophilic substitution or cyclization reactions. However, the fluorophenyl-methoxy bridge in may sterically hinder such reactions compared to the simpler benzene scaffold.
    • The thiazole ring in offers a site for electrophilic aromatic substitution, a reactivity feature absent in the other compounds.

Biological Activity

2-Chloro-4-methoxybenzene-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₈H₈ClNOS
  • Molecular Weight : 201.67 g/mol

This compound features a chloro group and a methoxy group attached to a benzene ring, along with a carbothioamide functional group, which is significant for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of tubulin polymerization. This mechanism is crucial in cancer treatment as it disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

  • Tubulin Polymerization Inhibition : Compounds with similar structures have shown significant inhibition of tubulin polymerization, with IC₅₀ values reported in the nanomolar range (e.g., 9.33 nM) against various cancer cell lines such as HCT-116, HepG-2, and MCF-7 .
  • Cell Viability Assays : In vitro studies using MTT assays demonstrate that derivatives exhibit potent antiproliferative activities. For instance, certain derivatives have shown IC₅₀ values ranging from 2.89 to 9.29 μM against selected cancer cell lines .
CompoundCell LineIC₅₀ (μM)
Compound 4fHCT-1162.89
Compound 5aMCF-79.29
Compound 8kHepG-25.00

Induction of Apoptosis

Further investigations into the most active compounds revealed their ability to induce apoptosis. This was evidenced by cell cycle analysis showing arrest at the G2/M phase and subsequent activation of apoptotic pathways .

Study on SMART Compounds

A notable study evaluated a series of SMART (4-substituted methoxybenzoyl-aryl-thiazoles) compounds that are structurally related to carbothioamides. These compounds exhibited:

  • Inhibition of Tubulin Polymerization : Binding to the colchicine site on tubulin was confirmed, leading to effective inhibition.
  • In Vivo Efficacy : In vivo studies demonstrated significant antitumor activity in xenograft models with low neurotoxicity observed at therapeutic doses .

Comparative Analysis

A comparative analysis of various derivatives showed that modifications in substituents significantly affected their biological activity. For example:

CompoundSubstituentIC₅₀ (μM)Mechanism
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamideMethoxy at meta position0.1–0.2Enhanced stability and binding
N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamideMethoxy at para position0.5–100Favorable electronic interactions

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